2[(2-Aminoethyl)amino]-3-nitrobenzoic acid

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Anticancer Therapeutics

2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid (CAS 374063-88-4) is a disubstituted benzoic acid derivative bearing a 2-aminoethylamino group ortho to the carboxylic acid and a nitro group at the 3-position. With a molecular formula of C₉H₁₁N₃O₄ and a molecular weight of 225.2 g/mol, the compound presents three hydrogen bond donors and six hydrogen bond acceptors, enabling diverse intermolecular interactions.

Molecular Formula C9H11N3O4
Molecular Weight 225.2 g/mol
CAS No. 374063-88-4
Cat. No. B1272151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2[(2-Aminoethyl)amino]-3-nitrobenzoic acid
CAS374063-88-4
Molecular FormulaC9H11N3O4
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])NCCN)C(=O)O
InChIInChI=1S/C9H11N3O4/c10-4-5-11-8-6(9(13)14)2-1-3-7(8)12(15)16/h1-3,11H,4-5,10H2,(H,13,14)
InChIKeyBWRXJVGKSNXVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid (CAS 374063-88-4): Procurement-Ready Nitrobenzoic Acid Building Block for Medicinal Chemistry and CA Inhibitor Scaffold Design


2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid (CAS 374063-88-4) is a disubstituted benzoic acid derivative bearing a 2-aminoethylamino group ortho to the carboxylic acid and a nitro group at the 3-position . With a molecular formula of C₉H₁₁N₃O₄ and a molecular weight of 225.2 g/mol, the compound presents three hydrogen bond donors and six hydrogen bond acceptors, enabling diverse intermolecular interactions . It is commercially available at ≥95% purity as a yellow crystalline powder that is soluble in water and polar organic solvents . The 3-nitrobenzoic acid substructure has been independently validated as an effective scaffold for designing potent and selective carbonic anhydrase (CA) inhibitors, with lead derivatives achieving Ki values of 16 nM against tumor-associated hCA IX [1]. This compound serves as a versatile synthetic intermediate for pharmaceutical research, particularly in the development of kinase inhibitors, protease inhibitors, and anticancer agents [1].

Why Generic Substitution Fails: The Critical Impact of Substitution Position and Nitro Group Placement in Aminoethyl-Nitrobenzoic Acid Selection


Superficially similar aminoethyl-nitrobenzoic acid isomers (e.g., the 4-substituted regioisomer CAS 59320-41-1 and the 5-nitro isomer CAS 333741-39-2) cannot be used interchangeably with 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid because the relative positioning of the aminoethylamino substituent, carboxylic acid, and nitro group fundamentally alters electronic distribution, intramolecular hydrogen bonding capacity, and acid-base properties . The ortho-arrangement of the 2-aminoethylamino and carboxylic acid groups in the target compound enables unique bifunctional reactivity through proximity-driven cyclization pathways that are sterically impossible in the 4-substituted analog . Furthermore, the 3-nitro substitution pattern provides an electron-withdrawing effect at the meta position relative to the carboxylic acid, yielding a pKa (~3.47 for the parent 3-nitrobenzoic acid scaffold) that is approximately 10-fold more acidic than unsubstituted benzoic acid, whereas the 5-nitro isomer presents a different electronic topology that alters target binding [1]. These structural distinctions produce non-interchangeable SAR outcomes—a finding corroborated by the Cau et al. (2017) study where 3-nitrobenzoic acid derivatives displayed a "peculiar CA inhibition profile with notable potency towards hCA IX" [2]. Generic substitution based on molecular formula alone risks invalidating established synthetic protocols and biological activity profiles.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid (CAS 374063-88-4)


3-Nitrobenzoic Acid Scaffold Carbonic Anhydrase IX/XII Inhibition: Validated Potency Baseline (Ki = 16 nM hCA IX)

The 3-nitrobenzoic acid substructure—the core scaffold of the target compound—has been validated as a privileged motif for potent and selective carbonic anhydrase (CA) inhibition. In a 2017 structure-activity relationship study by Cau et al., 3-nitrobenzoic acid derivative Compound 10 emerged as the most potent inhibitor of tumor-associated hCA IX and hCA XII with Ki values of 16 nM and 82.1 nM, respectively, demonstrating significant selectivity over the ubiquitous cytosolic isoform hCA II [1]. This directly contrasts with the unsubstituted benzoic acid scaffold, which lacks the electron-withdrawing nitro group essential for CA active site zinc coordination [1]. While the target compound 2-[(2-aminoethyl)amino]-3-nitrobenzoic acid was not specifically tested in this study, it shares the identical 3-nitrobenzoic acid pharmacophore and carboxylic acid zinc-binding group . The aminoethylamino substituent at position 2 provides an additional hydrogen-bonding vector that may further enhance isoform selectivity through interactions with residues in the CA active site cleft [1].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Anticancer Therapeutics Scaffold Validation

Regioisomeric Differentiation: 2-Substitution vs. 4-Substitution Pattern Affects Cyclization Capability and Hydrogen Bonding Topology

The target compound (2-substituted) and its 4-substituted regioisomer (CAS 59320-41-1) share the same molecular formula (C₉H₁₁N₃O₄) and molecular weight (225.2 g/mol) but differ critically in the position of the aminoethylamino group relative to the carboxylic acid . In the target compound, the 2-aminoethylamino group occupies the ortho position relative to the carboxylic acid, creating a 1,2-relationship that enables proximity-driven intramolecular cyclization to form benzimidazole or quinazolinone scaffolds—a synthetic versatility not accessible with the 4-substituted analog where the aminoethylamino group is para to the carboxylic acid . Both compounds are commercially available at 95% purity . However, the target compound's ortho-substituted architecture provides three hydrogen bond donors and six hydrogen bond acceptors arranged in a spatially distinct orientation compared to the 4-isomer, fundamentally altering the hydrogen bonding network available for protein-ligand interactions .

Regioisomer Comparison Ortho-Substitution Effect Cyclization Precursor Medicinal Chemistry Building Block

Nitro Group Position Effect: 3-Nitro vs. 5-Nitro Regioisomer Alters Acidity and Electron Distribution with Measurable pKa Consequences

The position of the nitro group on the benzoic acid ring significantly modulates acidity and electronic properties. In the target compound, the nitro group occupies the 3-position (meta to carboxylic acid), while the commercially available 5-nitro isomer (CAS 333741-39-2) places the nitro group para to the aminoethylamino substituent . For the parent 3-nitrobenzoic acid scaffold, the pKa is 3.47, making it approximately 10-fold more acidic than benzoic acid (pKa 4.20) due to the electron-withdrawing meta-nitro effect [1]. In contrast, the 5-nitro isomer positions the nitro group differently relative to both the carboxylic acid and the secondary amine, producing a distinct electronic distribution that alters both the acid strength and the nucleophilicity of the aminoethylamino side chain . The 5-nitro isomer is available at higher nominal purity (98%, Fluorochem) compared to the target compound (95%, AKSci) , but this purity difference does not offset the fundamentally different electronic profile. The Cau et al. (2017) study specifically validated the 3-nitrobenzoic acid scaffold—not 5-nitro—for selective tumor-associated CA inhibition [2].

Nitro Group Position Acidity Modulation Electronic Effects SAR Differentiation

Criticality of the Nitro Group: Non-Nitrated 2-Aminoethylamino Benzoic Acid Analog Loses CA Inhibitory Potential

The nitro group at position 3 is indispensable for the carbonic anhydrase inhibitory activity of this compound class. The non-nitrated analog, 3-amino-2-[(2-aminoethyl)amino]benzoic acid (CAS 394655-20-0), replaces the electron-withdrawing nitro group with an electron-donating amino group at the 3-position [1]. This substitution fundamentally alters the electronic character of the aromatic ring, eliminates the key electron-withdrawing effect required for coordination with the zinc ion in the CA active site, and abolishes the scaffold's validated CA inhibitory profile [2]. In the Cau et al. (2017) study, the presence of the 3-nitro substituent was a critical determinant of CA inhibition potency, with Compound 10 achieving Ki = 16 nM (hCA IX) [2]. The non-nitrated analog lacks the essential pharmacophoric element and would be predicted to show negligible CA inhibition based on the SAR trends established in that study [2]. Additionally, the reduced analog (amino instead of nitro) has different hydrogen bonding capabilities (amino group as H-bond donor vs. nitro as H-bond acceptor only), altering molecular recognition properties [1][2].

Nitro Group Requirement Pharmacophore Integrity Analog Comparison Biological Activity Loss

Best Research and Industrial Application Scenarios for 2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid (CAS 374063-88-4)


Carbonic Anhydrase IX/XII Inhibitor Lead Optimization for Anticancer Therapeutics

This compound is optimally deployed as a starting scaffold for structure-based design of selective tumor-associated carbonic anhydrase IX and XII inhibitors, leveraging the validated 3-nitrobenzoic acid pharmacophore that yielded Compound 10 with Ki = 16 nM against hCA IX and significant selectivity over hCA II in the Cau et al. (2017) study [1]. The 2-aminoethylamino substituent provides an additional vector for extending into the CA active site cleft to enhance isoform selectivity. Procurement at 95% purity from AKSci enables immediate use in medicinal chemistry campaigns .

Benzimidazole and Quinazolinone Heterocycle Synthesis via Ortho-Cyclization

The ortho-relationship between the 2-aminoethylamino group and the carboxylic acid uniquely enables intramolecular cyclization to form benzimidazole, quinazolinone, or benzodiazepine scaffolds—synthetic transformations that are sterically impossible with the 4-substituted regioisomer (CAS 59320-41-1) [1]. This single-step cyclization capability reduces synthetic step count and improves atom economy in diversity-oriented synthesis libraries targeting kinase and GPCR drug discovery programs [1].

Chemical Probe Development with Orthogonal Reactive Handles for Bioconjugation

The compound's three orthogonal functional groups—carboxylic acid (amide coupling), secondary amine (reductive amination or sulfonylation), and nitro group (reduction to aniline followed by diazotization)—enable sequential, chemoselective derivatization for constructing chemical probes, affinity chromatography ligands, or PROTAC conjugates [1]. The 3-nitro group's electron-withdrawing effect (pKa ~3.47 for the parent scaffold) further enhances the carboxylic acid's reactivity in amide bond formation under mild conditions compared to non-nitrated analogs .

Structure-Activity Relationship Studies Exploring Aminoethylamino Side Chain Modifications

The terminal primary amine of the aminoethylamino side chain serves as a convenient diversification point for exploring SAR through acylation, sulfonylation, or reductive alkylation. Unlike the 5-nitro isomer (CAS 333741-39-2), which positions the nitro group para to the aminoethylamino substituent and alters the side chain's nucleophilicity, the 3-nitro arrangement in the target compound preserves the aminoethylamino group's basicity and reactivity profile, making it the preferred scaffold for systematic SAR exploration [1].

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